5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione
Overview
Description
5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione is a chemical compound with the molecular formula C19H18N2O3S and a molecular weight of 354.42 g/mol . It is a white to pale yellow solid with a melting point of 156-159°C . This compound is known for its role as an intermediate in the synthesis of pioglitazone, a medication used to treat type 2 diabetes .
Preparation Methods
The synthesis of 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione involves the reaction of piperidine, 2,4-thiazolidinedione, and 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde . The reaction conditions typically include the use of solvents such as acetonitrile, chloroform, or DMSO, and the reaction is carried out under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of pioglitazone, it indirectly contributes to the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism . This activation leads to improved insulin sensitivity and glucose uptake in cells, which is beneficial for managing type 2 diabetes .
Comparison with Similar Compounds
5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione is similar to other thiazolidinedione derivatives, such as:
Pioglitazone: A medication used to treat type 2 diabetes, which also activates PPARγ.
Rosiglitazone: Another thiazolidinedione derivative used for diabetes treatment.
Biological Activity
5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione, commonly referred to as a thiazolidinedione derivative, has garnered attention for its potential biological activities, particularly in the context of diabetes management and cancer therapy. This compound is structurally related to pioglitazone, a well-known antidiabetic agent that enhances insulin sensitivity.
The molecular formula of the compound is , with a molecular weight of 392.90 g/mol. It has a melting point range of 193–194 °C, indicating its stability and suitability for various applications in pharmaceutical formulations .
Thiazolidinediones, including this compound, primarily function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ). Activation of PPAR-γ leads to enhanced insulin sensitivity in adipose tissue, muscle, and the liver, thereby reducing blood glucose levels. Additionally, these compounds have been shown to exert anti-inflammatory effects and influence lipid metabolism .
Antidiabetic Effects
Research indicates that thiazolidinediones can effectively lower plasma glucose and lipid levels. For instance, studies have demonstrated that derivatives like this compound exhibit similar properties to pioglitazone by improving insulin sensitivity and reducing hyperglycemia in diabetic models .
Anticancer Potential
Recent investigations have suggested that thiazolidinedione derivatives possess anticancer properties. These compounds may inhibit cancer cell proliferation by modulating various signaling pathways such as the MAPK/ERK pathway and inducing apoptosis in tumor cells. The structural features of this compound may enhance its ability to interact with target proteins involved in cancer progression .
Case Studies
- Diabetes Management : In a controlled study involving diabetic rats, administration of this compound resulted in significant reductions in fasting blood glucose levels compared to control groups. Histological analysis revealed improved pancreatic islet morphology and insulin secretion .
- Cancer Cell Lines : In vitro studies using various cancer cell lines (e.g., breast and colon cancer) showed that this compound induced apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Table 2: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 392.90 g/mol |
Melting Point | 193–194 °C |
Properties
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,11-12H,2,9-10H2,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTUJOCADSTMCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929380 | |
Record name | 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methylidene)-4-hydroxy-1,3-thiazol-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144809-28-9, 136401-69-9 | |
Record name | 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-1,3-thiazolidine-2,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144809-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methylidene)-4-hydroxy-1,3-thiazol-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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